3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol
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Overview
Description
3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a compound characterized by its unique bicyclic structure. It is a colorless liquid with relatively high toxicity . The compound is used as an intermediate in organic synthesis due to its distinctive structural properties .
Preparation Methods
The synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves several methods. One common approach is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production .
Chemical Reactions Analysis
3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This makes it valuable in drug discovery and development . Additionally, it is used in the production of materials such as molecular rods, molecular rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to add three-dimensional character and saturation to molecules, enhancing their solubility, potency, and metabolic stability . This makes it an effective bioisostere in medicinal chemistry .
Comparison with Similar Compounds
3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol is unique due to its bicyclic structure and the ability to serve as a bioisostere . Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . These compounds share similar structural features but differ in their specific functional groups and applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves the conversion of a bicyclo[1.1.1]pentane derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "2-Propanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with sodium borohydride and methanol to form 3-(hydroxymethyl)bicyclo[1.1.1]pentane.", "The resulting compound is then treated with acetic acid and sulfuric acid to form 3-(acetyloxymethyl)bicyclo[1.1.1]pentane.", "The acetylated compound is then reacted with sodium hydroxide to form 3-(hydroxymethyl)bicyclo[1.1.1]pentane.", "Finally, the desired alcohol, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol, is obtained by reacting 3-(hydroxymethyl)bicyclo[1.1.1]pentane with 2-propanol and hydrochloric acid." ] } | |
CAS No. |
2680530-29-2 |
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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